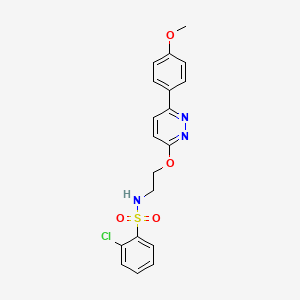

![molecular formula C8H13IN2O B2406132 [5-碘-2-(2-甲基丙基)吡唑-3-基]甲醇 CAS No. 2226183-06-6](/img/structure/B2406132.png)

[5-碘-2-(2-甲基丙基)吡唑-3-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles are synthesized through various strategies such as the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole .Molecular Structure Analysis

The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles react with various compounds to form different products. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical and Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

功能化和合成

- 使用D-葡萄糖吡唑烯和氨基醇进行功能化:与所讨论的化合物密切相关的碘代吡唑烯已经被功能化为D-葡萄糖吡喃糖和氨基醇,展示了它们在化学合成中的多功能性 (Randow & Miethchen, 1991)。

- 高价碘氧化:关于吡唑-3(2H)-酮的高价碘氧化的研究突显了产生各种化合物的能力,暗示了修改[5-碘-2-(2-甲基丙基)吡唑-3-基]甲醇的途径 (Moriarty et al., 1989)。

催化和环境应用

- 二氧化碳转化为甲醇:一项研究展示了使用铁(II)蝎子催化剂将二氧化碳转化为甲醇,其中含有吡唑-1-基团,暗示了潜在的环境应用 (Ribeiro et al., 2017)。

生物和药物研究

- 生物医学化合物的合成:关于醛类和吡唑酮的电催化立体选择性转化为生物医学化合物的研究暗示了吡唑基衍生物在制药领域的潜在应用 (Elinson et al., 2015)。

- 抗菌活性:已经对吡唑衍生物的抗菌活性进行了研究,表明可能在开发新的治疗剂中发挥作用 (Kumar et al., 2012)。

先进材料合成

- 晶体结构研究:已经探讨了吡唑衍生物的合成和表征,以探索它们在先进材料和工业中的潜在用途 (Vyas et al., 2012)。

作用机制

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole derivatives have been found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

未来方向

属性

IUPAC Name |

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLROTWDZUSHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

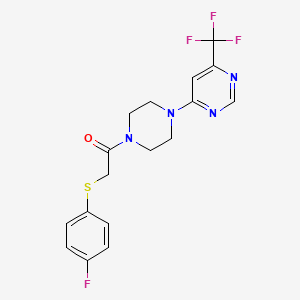

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

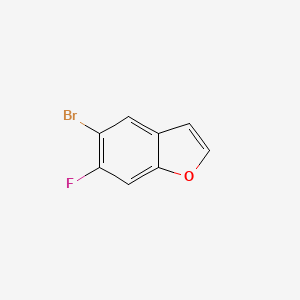

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)